(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-bromo-2-fluoro-3-methylphenol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur-containing group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different halogen or functional groups replacing the bromine or fluorine atoms.
Oxidation: Sulfoxides or sulfones as major products.
Reduction: Dehalogenated compounds or reduced sulfur-containing products.
Scientific Research Applications
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, including intermediates for organic synthesis and components for electronic devices.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and sulfur atoms can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Similar structure but with an additional methyl group.
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Lacks the methyl group on the phenyl ring.
(4-Bromo-2-fluoro-3-methylphenyl)(ethyl)sulfane: Contains an ethyl group instead of a methyl group.
Uniqueness
(4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrFS |
---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
DHZDLWPXBLYYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.